molecular formula C28H28ClN3O2S B11222528 8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11222528
M. Wt: 506.1 g/mol
InChI Key: PZDZWKNQSFYZCT-UHFFFAOYSA-N
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Description

8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoxadiazocine ring, which is known for its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C28H28ClN3O2S

Molecular Weight

506.1 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C28H28ClN3O2S/c1-5-18-7-10-20(11-8-18)32-27(35)31-25-21-15-19(29)9-13-23(21)34-28(32,4)24(25)26(33)30-22-12-6-16(2)14-17(22)3/h6-15,24-25H,5H2,1-4H3,(H,30,33)(H,31,35)

InChI Key

PZDZWKNQSFYZCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Cl)C)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the benzoxadiazocine ring through cyclization reactions.
  • Introduction of the chloro, dimethylphenyl, and ethylphenyl groups via substitution reactions.
  • Incorporation of the thioxo and carboxamide functionalities through specific functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of thioxo group to sulfoxide or sulfone.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Halogen exchange reactions at the chloro position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxide or sulfone derivatives, while reduction of the carboxamide group may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-chloro-N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide may include other benzoxadiazocine derivatives with different substituents. Examples include:

  • Compounds with different halogen substitutions (e.g., fluoro, bromo).
  • Compounds with different aryl groups (e.g., phenyl, tolyl).
  • Compounds with different functional groups (e.g., nitro, amino).

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

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